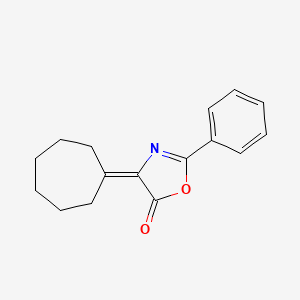![molecular formula C11H13N3S B12900737 N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 87410-86-4](/img/structure/B12900737.png)
N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C10H11N3S and a molecular weight of 205.28 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones . The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
- N-(4-Methylphenyl)-1,2,3-thiadiazol-5-amine
- 5-(4-Methoxyphenyl)-N-methyl-1,3,4-thiadiazol-2-amine
- N-Benzyl-5-methyl-1,3,4-thiadiazol-2-amine
Uniqueness
N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the N-methyl and 4-methylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
87410-86-4 |
|---|---|
Formule moléculaire |
C11H13N3S |
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
N-methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-8-3-5-9(6-4-8)7-10-13-14-11(12-2)15-10/h3-6H,7H2,1-2H3,(H,12,14) |
Clé InChI |
AHASXIMGHJZHNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=NN=C(S2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)



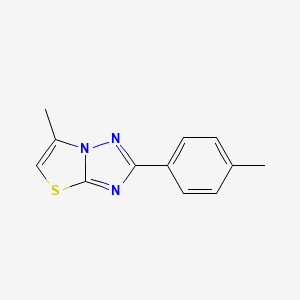
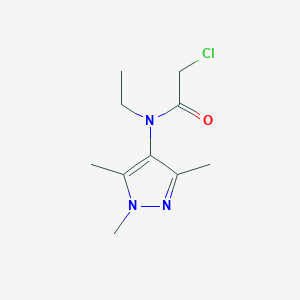
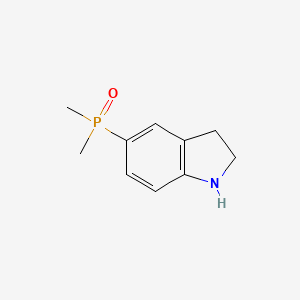
![Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B12900701.png)
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12900709.png)

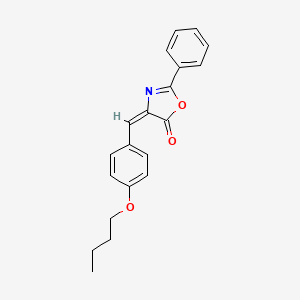
![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)
